N-cyclopropyl-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
Molecular Formula |
C21H20FNO2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20FNO2/c1-13-7-10-17-14(2)20(25-19(17)11-13)21(24)23(16-8-9-16)12-15-5-3-4-6-18(15)22/h3-7,10-11,16H,8-9,12H2,1-2H3 |
InChI Key |
OIQASXBCSXAUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3F)C4CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like polyphosphoric acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the benzofuran intermediate and an amine, such as cyclopropylamine, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
- The presence of the cyclopropyl group and the specific substitution pattern on the benzofuran core contribute to the unique chemical properties and potential applications of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide. These features may enhance its binding affinity to specific molecular targets and improve its stability and reactivity in various chemical and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
